molecular formula C19H16N2O4 B2946220 3-(1,3-benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one CAS No. 384361-76-6

3-(1,3-benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B2946220
CAS No.: 384361-76-6
M. Wt: 336.347
InChI Key: BHWYZGMLEVGFMX-UHFFFAOYSA-N
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Description

3-(1,3-Benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one is a complex organic compound belonging to the benzoxazole and coumarin families. This compound is characterized by its unique structure, which includes a benzoxazole ring fused to a coumarin core, and a dimethylamino group attached to the coumarin moiety. Due to its intricate molecular architecture, it exhibits interesting chemical and biological properties, making it a subject of scientific research in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxazole ring followed by the formation of the coumarin core. One common approach is to first synthesize 1,3-benzoxazol-2-yl derivatives, which are then coupled with coumarin derivatives under specific reaction conditions. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography. Additionally, safety measures and environmental considerations are taken into account to ensure a sustainable and safe production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the benzoxazole and coumarin rings provides multiple sites for chemical modifications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The reactions can lead to the formation of various derivatives, including hydroxylated, methylated, or halogenated versions of the original compound. These derivatives can exhibit different biological and chemical properties, making them useful in different applications.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

  • Biology: Its fluorescence properties make it useful in biological imaging and as a fluorescent probe in cellular studies.

  • Medicine: The compound has shown potential in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Industry: It can be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological imaging, the compound's fluorescence is due to its ability to absorb light at a specific wavelength and emit it at a longer wavelength. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

  • Coumarin derivatives: Similar compounds include various coumarin derivatives, which share the coumarin core structure.

  • Benzoxazole derivatives: Other benzoxazole derivatives with different substituents on the benzoxazole ring.

Uniqueness: What sets 3-(1,3-Benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one apart from other similar compounds is its specific combination of functional groups and the resulting unique properties. Its dual fluorescence and high fluorescence quantum yields make it particularly valuable in scientific research.

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Properties

IUPAC Name

3-(1,3-benzoxazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-21(2)10-13-15(22)8-7-11-9-12(19(23)25-17(11)13)18-20-14-5-3-4-6-16(14)24-18/h3-9,22H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWYZGMLEVGFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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